molecular formula C11H12N4O2S B11625867 {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea

{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea

Cat. No.: B11625867
M. Wt: 264.31 g/mol
InChI Key: SVXMVLVLHZKVIJ-UHFFFAOYSA-N
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Description

{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound features a unique structure that combines an indole moiety with a thiourea group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea typically involves the reaction of an appropriate indole derivative with thiourea under specific conditions. One common method includes the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of amines with phenyl chlorothionoformate in water, yielding symmetrical thioureas or heterocyclic thiones in good to excellent yields .

Industrial Production Methods

Industrial production of thiourea derivatives often employs large-scale reactions using readily available starting materials. The reaction of amines with isothiocyanates or thiophosgene substitutes is a common industrial method . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the indole moiety.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of {[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea involves its interaction with various molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo tautomerization, which may affect its binding to enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(3E)-5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is unique due to its combination of an indole moiety with a thiourea group. This structure imparts specific chemical and biological properties that are not observed in simpler thiourea or urea derivatives. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

(2-hydroxy-5-methoxy-1-methylindol-3-yl)iminothiourea

InChI

InChI=1S/C11H12N4O2S/c1-15-8-4-3-6(17-2)5-7(8)9(10(15)16)13-14-11(12)18/h3-5,16H,1-2H3,(H2,12,18)

InChI Key

SVXMVLVLHZKVIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=S)N

Origin of Product

United States

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